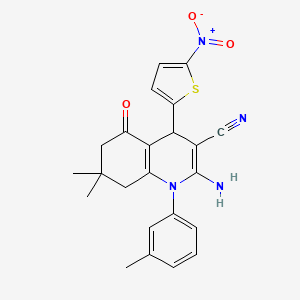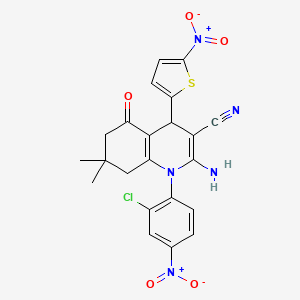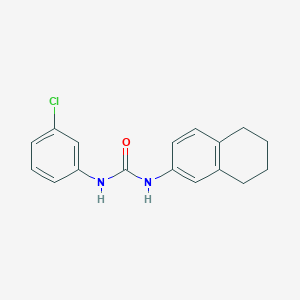![molecular formula C25H26ClNO3 B4327482 2-(4-chlorophenoxy)-N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}acetamide](/img/structure/B4327482.png)
2-(4-chlorophenoxy)-N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}acetamide
Descripción general
Descripción
2-(4-chlorophenoxy)-N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as MK-677, and it is classified as a growth hormone secretagogue. The purpose of
Mecanismo De Acción
MK-677 works by stimulating the secretion of growth hormone and IGF-1 in the body. The compound acts as a growth hormone secretagogue receptor agonist, which means that it binds to and activates the growth hormone secretagogue receptor in the brain. This leads to an increase in the release of growth hormone from the pituitary gland, which in turn stimulates the production of IGF-1 in the liver.
Biochemical and Physiological Effects:
MK-677 has been shown to have a variety of biochemical and physiological effects on the body. The compound has been shown to increase lean body mass, decrease body fat, and improve bone density in clinical studies. MK-677 has also been shown to improve sleep quality and cognitive function in elderly individuals. Additionally, the compound has been shown to have positive effects on lipid metabolism and cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MK-677 has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has a high degree of purity. Additionally, MK-677 has a long half-life, which makes it ideal for use in long-term studies. However, there are also limitations to the use of MK-677 in lab experiments. The compound is expensive and may not be readily available in some research settings. Additionally, MK-677 has not been extensively studied for its potential side effects in humans, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for the study of MK-677. One area of research is the potential use of the compound in the treatment of age-related muscle loss and sarcopenia. Additionally, further studies are needed to determine the long-term safety and efficacy of MK-677 in humans. Other potential areas of research include the use of MK-677 in the treatment of cognitive decline and metabolic disorders. Overall, the potential applications of MK-677 in the field of medicine are vast, and further research is needed to fully understand the compound's potential.
In conclusion, MK-677 is a growth hormone secretagogue that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been extensively studied for its potential use in the treatment of growth hormone deficiency, osteoporosis, and muscle wasting in elderly individuals. MK-677 works by stimulating the secretion of growth hormone and IGF-1 in the body, leading to a variety of physiological effects. While there are advantages and limitations to the use of MK-677 in lab experiments, the potential applications of the compound are vast, and further research is needed to fully understand its potential.
Aplicaciones Científicas De Investigación
MK-677 has been extensively studied for its potential applications in the field of medicine. The compound has been shown to increase the levels of growth hormone and insulin-like growth factor 1 (IGF-1) in the body, which can lead to a variety of physiological effects. MK-677 has been studied for its potential use in the treatment of growth hormone deficiency, osteoporosis, and muscle wasting in elderly individuals.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO3/c1-25(2,19-6-4-3-5-7-19)20-8-12-22(13-9-20)29-17-16-27-24(28)18-30-23-14-10-21(26)11-15-23/h3-15H,16-18H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPPLWDNDKCNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327400.png)
![4-(2,3-dimethoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327402.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327432.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327438.png)


![2,4-bis(ethylthio)-2,6,7,8-tetrahydro-1H-pyrrolo[1',2':1,2]imidazo[4,5-d][1,3,2]diazaphosphinine 2-sulfide](/img/structure/B4327468.png)
![N-[2-methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]-3-nitrobenzamide](/img/structure/B4327469.png)
![4-(3,4-dihydroquinolin-1(2H)-yl)-6-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3,5-triazin-2-amine](/img/structure/B4327474.png)
![6-methoxy-N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-naphthamide](/img/structure/B4327477.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4327483.png)
![2,3-bis[2-(2-nitrophenyl)vinyl]quinoxaline](/img/structure/B4327487.png)

![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B4327498.png)